Cyclocondensation: A common approach involves the cyclocondensation of cyclohexanone with 2-aminoethanethiol, yielding the parent 1-thia-4-azaspiro[4.5]decane. [] Subsequent reactions with various electrophiles, such as alkyl halides, acyl chlorides, or carboxylic acids, can introduce substituents at the nitrogen atom. [, , , , , , , , , , , , , , , , , , , ]
Multicomponent Reactions: One-pot multicomponent reactions have also been employed for the efficient synthesis of diversely substituted 1-thia-4-azaspiro[4.5]decanes. These reactions typically involve the condensation of cyclohexanone, 2-aminoethanethiol, and a third component, such as an aldehyde or an isocyanate. [, ]
Iodoaminocyclization: Enantiopure 1-azaspiro[4.5]decanes can be synthesized through iodoaminocyclization of allylaminocyclohexanes. [] This method allows for the control of stereochemistry at the spiro center, providing access to enantiomerically enriched derivatives.
Crystallographic studies on 1-thia-4-azaspiro[4.5]decane derivatives have provided valuable insights into their molecular structure and conformational preferences. [, , , , , , , , , , , , , , , ]
Conformation: The cyclohexane ring generally adopts a chair conformation, while the thiazolidine ring exhibits more flexibility, existing in either an envelope or a twist conformation. [, , , , , , , , , , , , , , ]
Substituent Effects: The nature and position of substituents on both rings can significantly influence the overall molecular conformation and, consequently, the biological activity of the derivatives. [, , , , , , , , , , ]
Intermolecular Interactions: The presence of hydrogen bond donors and acceptors in the molecule, such as the NH group of the thiazolidine ring and the carbonyl group of amide substituents, often leads to the formation of hydrogen bonds in the crystal lattice. These interactions play a crucial role in determining the solid-state packing and potentially influence the physicochemical properties of the compounds. [, , , , , , , , , , , , , , ]
Several studies have explored the anticancer potential of 1-thia-4-azaspiro[4.5]decane derivatives. For instance, thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides derived from 1-thia-4-azaspiro[4.5]decane displayed moderate to high inhibition activities against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines. []
Novel imidazo[2,1-b]thiazole derivatives, particularly those incorporating the 3-oxo-1-thia-4-azaspiro[4.5]decane moiety, exhibited significant cytotoxic and apoptotic effects on the glioma C6 cancer cell line. [] These compounds demonstrated potential as focal adhesion kinase (FAK) inhibitors, suggesting their possible use in targeted cancer therapies.
Research has shown that certain 1-thia-4-azaspiro[4.5]decane derivatives act as potent and selective inhibitors of influenza virus fusion. [, , ] Specifically, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying the 5-chloro-2-methoxybenzamide structure demonstrated significant activity against influenza A/H3N2 virus replication. [] The mechanism of action involves interfering with the viral hemagglutinin-mediated fusion process, preventing viral entry into host cells. [, , ]
Furthermore, a series of 1-thia-4-azaspiro[4.5]decan-3-ones with varying substitutions at C-2 and C-8 were synthesized and evaluated for their anti-coronavirus activity. Notably, compound 8n, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited potent inhibitory activity against human coronavirus 229E replication. [] These findings highlight the potential of this scaffold for developing novel antiviral agents.
Derivatives of 1-thia-4-azaspiro[4.5]decane have shown promise as antitubercular agents. Specifically, compound 3e and 4e, synthesized via microwave-assisted Knoevenagel reaction, exhibited significant activity against Mycobacterium tuberculosis. [] Similarly, hybrid spirothiazolidinone derivatives containing the nicotinohydrazide moiety displayed weak but noticeable antitubercular activity. []
Studies have investigated the anticonvulsant properties of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. [] These compounds were designed by introducing an aromatic ring to the cyclohexane ring, either as a flexible or rigidified system. Several derivatives exhibited anticonvulsant activity in the maximal electroshock seizure (MES) test, with varying levels of neurotoxicity. Notably, compounds 2c and 2h showed potent anticonvulsant activity with lower neurotoxicity compared to the standard drug, magnesium valproate. []
Spirooxazolidine-2,4-dione derivatives, designed as 4-oxa analogues of the muscarinic agonist RS86, were synthesized and evaluated for their cholinergic activity. [] Compound 5a exhibited affinity for cortical M1 receptors and demonstrated antiamnesic effects in scopolamine-treated mice. [] This finding suggests the potential of the 8-azaspiro[4.5]decane skeleton as a template for developing novel muscarinic agonists for treating dementia.
A series of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, synthesized via alkylation of a pyrrolidine enamine, were evaluated for their dopamine agonist activity. [] While none of the compounds displayed central nervous system activity, the 4-indolylmethyl analogue exhibited potent dopamine agonist activity in the cat cardioaccelerator nerve assay. []
N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been explored for their 5-HT1A and 5-HT2A receptor affinities. [] Modifications to the spacer length and the cycloalkyl ring size significantly influenced the receptor binding profiles. Notably, compounds 14-16, containing an ethylene spacer and a cyclohexane ring, exhibited potent 5-HT1A receptor binding affinities. [] Further in vivo studies revealed that these compounds possessed diverse functional activities at 5-HT1A receptors, suggesting their potential as tools for investigating serotonergic neurotransmission.
Small-molecule AP-1 (activator protein-1) inhibitors were designed based on a 3D pharmacophore model derived from a cyclic decapeptide. [] Novel inhibitors incorporating either a 1-thia-4-azaspiro[4.5]decane or a benzophenone scaffold effectively inhibited the DNA-binding and transactivation activities of AP-1. [] These findings demonstrate the utility of the pharmacophore model for discovering novel AP-1 inhibitors and highlight the potential of 1-thia-4-azaspiro[4.5]decane derivatives as lead compounds for further development.
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic nonlinear optical material that has shown promise for second-harmonic generation (SHG). [, ] Single crystals of APDA were successfully grown and exhibited significant SHG efficiency in the 380-450 nm wavelength region when pumped with a Ti-sapphire laser. [] These properties make APDA a promising candidate for applications in optoelectronic devices.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6